Pyruvic acid semicarbazone

Catalog No.
S540773
CAS No.
2704-30-5
M.F
C4H7N3O3
M. Wt
145.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyruvic acid semicarbazone

CAS Number

2704-30-5

Product Name

Pyruvic acid semicarbazone

IUPAC Name

(2Z)-2-(carbamoylhydrazinylidene)propanoic acid

Molecular Formula

C4H7N3O3

Molecular Weight

145.12 g/mol

InChI

InChI=1S/C4H7N3O3/c1-2(3(8)9)6-7-4(5)10/h1H3,(H,8,9)(H3,5,7,10)/b6-2-

InChI Key

MGIAKYQGSBSNMG-KXFIGUGUSA-N

SMILES

CC(=NNC(=O)N)C(=O)O

Solubility

Soluble in DMSO

Synonyms

AI3-51930, Pyruvic acid semicarbazone

Canonical SMILES

CC(=NNC(=O)N)C(=O)O

Isomeric SMILES

C/C(=N/NC(=O)N)/C(=O)O

Description

The exact mass of the compound Pyruvic acid semicarbazone is 145.0487 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3194. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Keto Acids - Pyruvates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Enzyme Inhibition:

PSC has been investigated for its ability to inhibit certain enzymes, particularly those involved in carbohydrate metabolism. One study suggests it might inhibit lactate dehydrogenase (LDH), an enzyme that converts pyruvate to lactate []. Inhibiting LDH could potentially impact cellular energy production pathways, but further research is needed to confirm this effect and its potential applications.

Antibacterial Activity:

Some studies have explored the potential antibacterial properties of PSC. However, the results are inconclusive, and the mechanism of action against bacteria remains unclear []. More research is necessary to determine if PSC has any significant antibacterial effects.

  • Origin: PSC is formed by the reaction between pyruvic acid and semicarbazide. This reaction is used as an analytical tool to detect and quantify pyruvate [].
  • Significance: PSC has limited biological activity itself. However, its formation serves as a marker for pyruvate concentration, aiding in studies of carbohydrate metabolism, enzyme activity, and other cellular processes [].

Molecular Structure Analysis

PSC has the chemical formula C4H7N3O3. Its structure features a carbonyl group (C=O) from the pyruvic acid moiety linked to a semicarbazide group (H2NNHC(O)NH2) through an imine bond (C=N). The presence of the semicarbazide group differentiates it from pyruvic acid [].


Chemical Reactions Analysis

Synthesis:

Pyruvic acid + Semicarbazide → Pyruvic acid semicarbazone + H2O (Eq. 1) []

Decomposition:

PSC decomposes under acidic or basic conditions back into its original components, pyruvic acid and semicarbazide.


Physical And Chemical Properties Analysis

Data on specific physical properties like melting point and boiling point for PSC is scarce. However, due to its structure, it is expected to be a crystalline solid with moderate solubility in water and organic solvents like ethanol [].

  • Condensation Reactions: It can undergo condensation with other carbonyl compounds, leading to the formation of more complex molecules. For example, it can condense with aldehydes or ketones to form additional semicarbazones.
  • Oxidation and Reduction: The compound can be oxidized to yield various oxidized derivatives or reduced to different amine derivatives, depending on the reaction conditions employed .
  • Hydrolysis: In certain conditions, pyruvic acid semicarbazone can hydrolyze back into pyruvic acid and semicarbazide, especially in aqueous environments .

Pyruvic acid semicarbazone exhibits various biological activities. It has been studied for its potential roles in metabolic processes, particularly in relation to pyruvate metabolism. It has been shown to interact with enzymes involved in carbohydrate metabolism, which may influence energy production pathways in cells. Moreover, some studies suggest that it could have antimicrobial properties, although further research is needed to fully elucidate these effects .

The synthesis of pyruvic acid semicarbazone typically involves the following steps:

  • Reaction of Pyruvic Acid with Semicarbazide: The most common method is to mix an aqueous solution of pyruvic acid with semicarbazide hydrochloride under acidic conditions. This reaction usually occurs at room temperature.
  • Isolation: The resultant product can be precipitated out of solution by adjusting the pH or by using solvents such as ethanol.
  • Purification: The crude product may require further purification through recrystallization or chromatography techniques .

Pyruvic acid semicarbazone has several applications across various fields:

  • Analytical Chemistry: It is used as a reagent for the detection and quantification of aldehydes and ketones due to its ability to form stable derivatives.
  • Pharmaceuticals: Its potential biological activities make it a candidate for drug development, particularly in the fields of metabolic disorders and infectious diseases.
  • Biochemical Research: It serves as a tool in studying metabolic pathways involving pyruvate and its derivatives .

Research into the interactions of pyruvic acid semicarbazone has revealed its ability to form complexes with metal ions, which may enhance its biological activity or stability. Additionally, studies have shown that it can interact with various enzymes involved in metabolic processes, suggesting a potential regulatory role within cellular metabolism .

Several compounds are structurally or functionally similar to pyruvic acid semicarbazone. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
Acetylacetone SemicarbazoneDerived from acetylacetone; used in coordination chemistryExhibits chelating properties
Benzoyl SemicarbazoneFormed from benzoylic acid; used as an analytical reagentStable under various conditions
Furfural SemicarbazoneDerived from furfural; used in organic synthesisDisplays unique reactivity patterns

Uniqueness of Pyruvic Acid Semicarbazone:

  • Pyruvic acid semicarbazone is unique due to its direct involvement in metabolic pathways related to pyruvate, making it particularly relevant for studies on energy metabolism and related disorders. Its ability to act as both a reagent and a biological agent sets it apart from other semicarbazones.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

145.04874109 g/mol

Monoisotopic Mass

145.04874109 g/mol

Heavy Atom Count

10

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Grancharov K, Krauss GJ, Spassovska N, Miersch J, Maneva L, Mladenova J, Golovinsky E. Inhibitory effects of pyruvic acid semi- and thiosemicarbazones on the growth of bacteria, yeasts, experimental tumours and plant cells. Pharmazie. 1985 Aug;40(8):574-5. PubMed PMID: 3841215.

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